N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative This compound is notable for its unique structure, which includes a cyclopropyl group, a fluorine atom, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-4-methyl-5-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction forms the boronic ester intermediate.
Cyclopropylation: The boronic ester intermediate is then subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide.
Final Coupling: The final step involves coupling the cyclopropylated boronic ester with the desired amide using standard coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The fluorine atom and the boronic ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.
4-Hydroxyphenylboronic Acid Pinacol Ester: Another boronic ester with applications in Suzuki-Miyaura coupling reactions.
3-Pyridylboronic Acid Pinacol Ester: Used in the synthesis of heterocyclic compounds.
Uniqueness
N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclopropyl group, a fluorine atom, and a boronic ester moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H23BFNO3 |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H23BFNO3/c1-10-8-14(19)12(15(21)20-11-6-7-11)9-13(10)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7H2,1-5H3,(H,20,21) |
InChI Key |
KCWYIQUAPFVKGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)NC3CC3 |
Origin of Product |
United States |
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